Cbdvq
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbdvq can be synthesized through the degradation of cannabidivarin. The synthetic route involves the oxidation of cannabidivarin under controlled conditions to yield this compound. The reaction typically requires specific reagents and conditions, such as the use of oxidizing agents and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate this compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Cbdvq undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, DMSO, ethanol.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .
Scientific Research Applications
Cbdvq has a wide range of scientific research applications:
Mechanism of Action
Cbdvq exerts its effects through various molecular targets and pathways:
Endocannabinoid System: This compound interacts with cannabinoid receptors, influencing cellular signaling pathways.
Oxidative Stress: It modulates oxidative stress by acting as an antioxidant, reducing cellular damage.
Inflammation: This compound has anti-inflammatory properties, affecting pathways such as NF-κB and cytokine production.
Comparison with Similar Compounds
Cbdvq is compared with other similar compounds, such as:
Cannabidiol (CBD): Unlike this compound, CBD is non-psychoactive and widely studied for its therapeutic potential.
Cannabidivarin (CBDV): This compound is a degradation product of CBDV, which has similar but distinct biological activities.
Δ9-Tetrahydrocannabinol (Δ9-THC): This compound lacks the psychoactive effects of Δ9-THC, making it a safer alternative for therapeutic use.
Properties
Molecular Formula |
C19H24O3 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
3-hydroxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H24O3/c1-5-6-13-10-16(20)17(19(22)18(13)21)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,22H,2,5-8H2,1,3-4H3/t14-,15+/m0/s1 |
InChI Key |
OCASQLNJVSWGOM-LSDHHAIUSA-N |
Isomeric SMILES |
CCCC1=CC(=O)C(=C(C1=O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C |
Canonical SMILES |
CCCC1=CC(=O)C(=C(C1=O)O)C2C=C(CCC2C(=C)C)C |
Origin of Product |
United States |
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